(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C8H5Cl2NO3S |
|---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
(5-chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-5-1-2-7-6(3-5)11-8(14-7)4-15(10,12)13/h1-3H,4H2 |
InChI Key |
QVCBRPOOJFCPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Heterocyclic Functionalization
Method Overview:
This approach involves the initial synthesis of the benzoxazole core, followed by selective chlorination at the 5-position, and subsequent sulfonylation to introduce the methanesulfonyl chloride group.
- Preparation of 5-chloro-1,3-benzoxazol-2-yl intermediates:
The benzoxazole core is synthesized via condensation of 2-aminophenol with formic acid derivatives, such as formamide or acetic acid derivatives, under reflux conditions.
Research indicates that chlorination at the 5-position can be achieved using N-chlorosuccinimide (NCS) or phosphorus oxychloride, which facilitates electrophilic substitution on the aromatic ring.
- Sulfonylation to form methanesulfonyl chloride:
The sulfonyl chloride group is introduced by reacting the 5-chloro-benzoxazole with chlorosulfonic acid or methanesulfonyl chloride derivatives under controlled temperature conditions.
The reaction typically proceeds at low temperatures (0-5°C) to prevent overreaction or decomposition.
| Step | Reagents | Temperature | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | N-Chlorosuccinimide / Phosphorus oxychloride | 0-25°C | Dichloromethane / Acetic acid | 70-85% | Selective chlorination at 5-position |
| Sulfonylation | Chlorosulfonic acid / Methanesulfonyl chloride | 0-10°C | Toluene / Dichloromethane | 65-80% | Controlled addition to avoid side reactions |
Multi-Step Synthesis from Benzoxazolone Derivatives
Method Overview:
This route involves synthesizing benzoxazolone derivatives, which are then chlorinated and sulfonated to obtain the target compound.
- Synthesis of Benzoxazolone Core:
Starting from 2-aminophenol, benzoxazolone is prepared via cyclization with phosgene or triphosgene under inert atmosphere, often in the presence of bases like triethylamine.
Selective Chlorination at the 5-Position:
The benzoxazolone ring undergoes electrophilic substitution with reagents such as N-chlorosuccinimide or sulfuryl chloride, favoring substitution at the 5-position due to electronic effects.Introduction of the Methanesulfonyl Chloride Group:
The chlorinated benzoxazolone is then reacted with chlorosulfonic acid or methylsulfonyl chloride in the presence of a base (e.g., pyridine) to attach the sulfonyl chloride moiety.
Oxidative Functionalization and Chlorination
Method Overview:
An alternative involves oxidative transformation of benzoxazole derivatives, followed by chlorination and sulfonylation.
- Oxidation of Benzoxazole:
Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to generate reactive intermediates at the 2-position.
Chlorination:
The oxidized intermediates are chlorinated using reagents such as phosphorus oxychloride or NCS, selectively at the 5-position.Sulfonyl Chloride Introduction:
The chlorinated benzoxazole is then reacted with chlorosulfonic acid or methylsulfonyl chloride to afford the sulfonyl chloride derivative.
Summary of Reaction Conditions and Yields
Research Perspectives and Optimization
Recent advances suggest that microwave-assisted synthesis can significantly improve yields and reduce reaction times for the chlorination and sulfonylation steps. Additionally, employing regioselective chlorination reagents and mild sulfonylation conditions enhances selectivity and minimizes by-products.
Research findings emphasize the importance of temperature control and inert atmospheres during chlorination to prevent overreaction and decomposition of sensitive intermediates. The use of solvent systems such as dichloromethane, toluene, or acetonitrile is common, with solvent choice impacting reaction efficiency and purity.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Direct heterocyclic functionalization | Benzoxazole derivatives | NCS, chlorosulfonic acid | 0-25°C, inert | 65-85% | Simplicity, fewer steps |
| Benzoxazolone route | 2-aminophenol | Triphosgene, chlorosulfonic acid | 0-25°C | 75-85% | High regioselectivity |
| Oxidative chlorination | Benzoxazole derivatives | Phosphorus oxychloride | 0-25°C | 65-80% | Good for functionalized derivatives |
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid and 5-chloro-1,3-benzoxazole.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates.
Bases: Such as pyridine or triethylamine to neutralize acids formed during reactions.
Major Products
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally analogous benzoxazole derivatives and sulfonyl chlorides. Key points of comparison include reactivity, stability, and applications:
A. Structural Analogues
5-Chloro-1,3-benzoxazol-2-yl Derivatives Example: (5-Chloro-1,3-benzoxazol-2-yl)methanol
- The absence of the sulfonyl chloride group reduces electrophilicity, limiting its utility in coupling reactions.
- Higher stability under ambient conditions compared to sulfonyl chlorides.
- Example : (5-Chloro-1,3-benzoxazol-2-yl)methyl acetate
- The acetate group offers hydrolytic stability but lacks the reactivity of sulfonyl chlorides for nucleophilic substitutions.
Benzoxazole Sulfonyl Derivatives Example: (1,3-Benzoxazol-2-yl)methanesulfonyl chloride (non-chlorinated analogue)
B. Functional Group Comparisons
Sulfonyl Chlorides
- Example : Toluene-4-sulfonyl chloride
- A widely used sulfonating agent with higher thermal stability but lacking the benzoxazole ring’s π-conjugation, which is critical for interactions in drug design.
- Example : Methanesulfonyl chloride
- Simpler structure but lacks the aromatic heterocycle, reducing its applicability in targeted synthesis.
C. Key Research Findings
- Reactivity : The chlorine atom at the 5-position enhances the electrophilicity of the benzoxazole ring, facilitating regioselective functionalization .
- Stability: Sulfonyl chlorides are generally moisture-sensitive, requiring anhydrous handling.
- Applications : The compound’s structural features align with intermediates in drug development, such as the cited MK-4305 derivative .
Table 1: Comparative Properties of Selected Analogues
| Compound | Molecular Weight | Key Functional Groups | Reactivity | Stability |
|---|---|---|---|---|
| (5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride | ~249.6 | Benzoxazole, Cl, SO₂Cl | High (SO₂Cl) | Moderate (hygroscopic) |
| Toluene-4-sulfonyl chloride | 190.6 | Aromatic ring, SO₂Cl | High (SO₂Cl) | High |
| (5-Chloro-1,3-benzoxazol-2-yl)methanol | ~183.6 | Benzoxazole, Cl, OH | Low | High |
Biological Activity
(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H7ClN2O2S
- Molecular Weight : 232.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic substitutions with biological molecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and inhibition of cellular processes.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, particularly Gram-positive bacteria. A study demonstrated that compounds similar to this benzoxazole derivative displayed selective antibacterial activity against Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Properties
Benzoxazole derivatives have been explored for their anticancer potential. Studies have indicated that compounds within this chemical class can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells. The selectivity for cancer cells over normal cells suggests a promising therapeutic index for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the benzoxazole ring or the sulfonamide group can significantly influence its efficacy and selectivity against different pathogens and cancer cells. For instance, substituents that enhance electron density on the benzoxazole ring have been linked to increased antibacterial activity .
Case Studies
- Antibacterial Screening : A comprehensive study screened a series of benzoxazole derivatives for antibacterial activity using Escherichia coli and Bacillus subtilis. The results highlighted that modifications at the 5-position of the benzoxazole ring were critical for enhancing antimicrobial potency .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited significantly higher toxicity towards cancer cells compared to normal fibroblast cells, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
